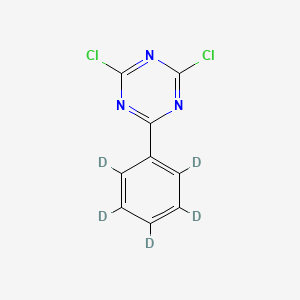

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

CAS No.:

Cat. No.: VC18758106

Molecular Formula: C9H5Cl2N3

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5Cl2N3 |

|---|---|

| Molecular Weight | 231.09 g/mol |

| IUPAC Name | 2,4-dichloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1,3,5-triazine |

| Standard InChI | InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |

| Standard InChI Key | AMEVJOWOWQPPJQ-RALIUCGRSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(=NC(=N2)Cl)Cl)[2H])[2H] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl |

Introduction

Chemical Structure and Isotopic Characteristics

The molecular structure of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 consists of a central 1,3,5-triazine ring substituted with two chlorine atoms at positions 2 and 4 and a deuterated phenyl group at position 6. The triazine core adopts a planar geometry, with bond angles of 120° between adjacent nitrogen atoms. The deuterium atoms occupy the ortho, meta, and para positions on the phenyl ring, as indicated by the "-d5" suffix .

Isotopic Substitution and Implications

Deuterium incorporation alters the compound’s vibrational modes, reducing its stretching frequencies in infrared spectroscopy compared to the non-deuterated analog. This isotopic labeling minimizes metabolic interference in tracer studies while maintaining chemical reactivity, making it invaluable for kinetic isotope effect (KIE) investigations . The molecular weight difference of ~5 g/mol between the deuterated (231.09 g/mol) and non-deuterated (226.06 g/mol) forms facilitates distinct mass spectral signatures .

Table 1: Comparative Molecular Properties

Synthesis and Manufacturing

The synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 derives from methodologies developed for non-deuterated triazines. A nickel-catalyzed coupling reaction between cyanuric chloride and deuterated phenylboronic acid under Friedel-Crafts conditions represents a plausible route, as inferred from analogous syntheses .

Reaction Conditions and Optimization

In a representative procedure, cyanuric chloride (18.5 g, 0.1 mol) reacts with deuterated phenylboronic acid (0.22 mol) in tetrahydrofuran (THF) at 70°C for 12 hours, catalyzed by bis(tricyclohexylphosphine)nickel(II) dichloride (1 g) in the presence of potassium carbonate (34.5 g, 0.25 mol) . Post-reaction quenching with water, solvent recovery via distillation, and neutralization yield the deuterated product with a purity exceeding 98.9% .

Key Considerations:

-

Deuterium Source: Deuterated phenylboronic acid ensures selective deuteration at the phenyl ring.

-

Catalyst Efficiency: Nickel catalysts enhance coupling efficiency while minimizing byproducts like monosubstituted (0.28%) or trisubstituted (0.56%) triazines .

-

Solvent Choice: THF’s polarity and boiling point (66°C) facilitate reflux conditions without compromising deuterium retention .

Applications in Scientific Research

Pharmaceutical Development

As a stable isotope-labeled compound, 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for quantifying drug metabolites . Its structural similarity to the parent molecule ensures co-elution and ionization efficiency, enabling accurate pharmacokinetic profiling .

Agrochemical Research

In herbicide development, the deuterated analog aids in tracing environmental degradation pathways. Studies utilizing gas chromatography-isotope ratio mass spectrometry (GC-IRMS) leverage its isotopic signature to differentiate synthetic herbicides from naturally occurring triazines in soil and water samples .

Polymer Chemistry

Incorporating deuterated triazines into polymers enhances neutron scattering contrast in structural studies of materials like polyimides and epoxy resins. The deuterium’s lower incoherent scattering cross-section compared to hydrogen improves signal-to-noise ratios in small-angle neutron scattering (SANS) experiments .

Physicochemical Properties and Stability

Thermal Behavior

While the melting point of the deuterated compound remains unreported, the non-deuterated analog melts at 121°C . Deuterium’s higher mass likely elevates the melting point marginally due to increased lattice energy. The boiling point is similarly uncharacterized but expected to approximate 427.5°C under atmospheric pressure .

Comparative Analysis with Non-Deuterated Analog

The primary distinction lies in isotopic composition, which negligibly affects chemical reactivity but significantly enhances analytical utility. For instance, in mass spectrometry, the 5 Da mass shift eliminates isobaric interference, enabling unambiguous detection in biological matrices . Conversely, the non-deuterated form’s lower cost and equivalent synthetic applicability make it preferable for bulk industrial applications like herbicide production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume